
Cholin acetate
Overview
Description
Cholin acetate (2-hydroxyethyl-trimethylammonium acetate) is a quaternary ammonium salt derived from choline and acetic acid. It is widely recognized for its role in biological systems, particularly in acetylcholine synthesis, where choline combines with acetyl-CoA via the enzyme choline acetyltransferase . Structurally, it consists of a positively charged trimethylammonium group linked to an ethanol moiety, with an acetate counterion (C₇H₁₆NO₃⁺·C₂H₃O₂⁻) . This compound is hygroscopic and water-soluble, making it suitable for applications in pharmaceuticals, agrochemicals, and biochemical research.
Preparation Methods
Direct Neutralization of Choline Hydroxide with Acetic Acid
The most widely documented method for choline acetate synthesis involves the neutralization of choline hydroxide with acetic acid. This exothermic reaction proceeds via proton transfer, yielding choline acetate and water . A typical procedure begins with dissolving choline hydroxide (20–50 wt% aqueous solution) in distilled water, followed by gradual addition of glacial acetic acid under continuous stirring at ambient temperature . The molar ratio of choline hydroxide to acetic acid is critical; a 1:1 stoichiometry ensures complete neutralization, while excess acetic acid may lead to esterification side reactions over time .
Post-reaction purification often includes solvent washing to remove unreacted starting materials. For instance, toluene or acetone washes effectively separate residual acetic acid from the aqueous choline acetate phase . Subsequent vacuum drying at 65–70°C for 24 hours produces a hygroscopic solid with >95% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy . Challenges include controlling water content, which increases by approximately 1.4–1.9 times during storage due to slow esterification between choline and acetic acid . Refractive index measurements provide a rapid quality-control metric for water content, with values typically below 2 wt% in freshly synthesized batches .
Anion Exchange Using Column Chromatography
High-purity choline acetate can be synthesized via anion exchange chromatography, a method particularly advantageous for eliminating halide contaminants . Amberlyst® A26 hydroxide resin is preconditioned with sodium hydroxide to ensure complete OH⁻ loading, followed by flushing with ammonium acetate to convert the resin to the acetate form . Choline chloride solution is then passed through the column, where chloride ions are replaced by acetate ions via the equilibrium:
This method achieves >98% anion exchange efficiency, as quantified by ion chromatography . The eluate is concentrated via rotary evaporation and dried under vacuum to yield a colorless, viscous liquid. Key advantages include scalability and avoidance of acidic byproducts, though the process requires specialized equipment and generates resin waste requiring regeneration .
Phase-Separation Extraction with Hydrophobic Solvents
A solvent-mediated extraction method, adapted from choline salt syntheses, enables large-scale production of choline acetate . In this approach, an aqueous choline hydroxide solution is mixed with a hydrophobic organic solvent (e.g., cyclohexane) and excess acetic acid. The biphasic system is agitated to facilitate proton transfer, forming choline acetate in the aqueous phase. Adding a polar alcohol (e.g., n-propanol) induces phase separation into three layers:
-
Upper phase : Cyclohexane and unreacted acetic acid
-
Middle phase : Precipitated impurities or byproducts
The lower phase is recovered and washed with acetone to remove residual acid, followed by azeotropic evaporation with n-propanol to eliminate water . This method achieves yields exceeding 85%, with phase separation times ranging from 10–60 minutes depending on solvent composition . Industrial adaptations often recycle the organic solvent to reduce costs, though process efficiency depends on precise control of temperature (20–25°C) and agitation speed .
Acid-Catalyzed Esterification of Choline Chloride
An older but historically significant method involves heating choline chloride with glacial acetic acid in the presence of catalysts like hydrogen chloride or acetyl chloride . For example, dissolving dry choline chloride in excess acetic acid at 100°C for 40 hours facilitates nucleophilic acyl substitution, yielding choline acetate and hydrochloric acid :
The product is precipitated by adding anhydrous ether, purified via dissolution in absolute alcohol, and reprecipitated . While this method produces crystalline choline acetate (melting point: 151°C), it suffers from low atom economy and generates corrosive HCl gas, limiting its modern applicability .
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for the four methods:
Method | Reagents | Conditions | Yield | Purity | Advantages | Drawbacks |
---|---|---|---|---|---|---|
Direct Neutralization | Choline hydroxide, acetic acid | Ambient temperature | 90–95% | >95% | Simple, scalable | Esterification side reactions |
Anion Exchange | Choline chloride, resin | Column chromatography | 85–90% | >98% | High purity, no byproducts | Equipment-intensive, resin regeneration |
Phase-Separation Extraction | Choline hydroxide, cyclohexane | 20–25°C, agitation | 85–90% | 90–95% | Suitable for industrial scale | Solvent recycling required |
Acid-Catalyzed Esterification | Choline chloride, acetic acid | 100°C, 40 hours | 70–75% | 80–85% | Crystalline product | Low yield, hazardous byproducts |
Optimization Strategies and Emerging Techniques
Recent advances focus on minimizing water content and improving energy efficiency. Microwave-assisted neutralization reduces reaction times from hours to minutes, while vacuum distillation enhances solvent recovery in extraction methods . Eutectic ionic liquid systems, combining choline acetate with hydrogen-bond donors like urea, offer tunable physicochemical properties but require stringent control over stoichiometry to prevent hydration .
Chemical Reactions Analysis
Types of Reactions: Acetylcholine undergoes hydrolysis, oxidation, and substitution reactions. The most significant reaction is its hydrolysis by the enzyme acetylcholinesterase, which breaks it down into choline and acetic acid:
Acetylcholine+H2O→Choline+Acetic Acid
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acetylcholinesterase at physiological pH and temperature.
Oxidation: Can be oxidized by strong oxidizing agents, although this is less common in biological systems.
Substitution: Involves the replacement of the acetyl group with other acyl groups under specific conditions.
Major Products:
Hydrolysis: Produces choline and acetic acid.
Oxidation: Produces various oxidized derivatives depending on the oxidizing agent used.
Substitution: Produces substituted acetylcholine derivatives.
Scientific Research Applications
Deep Eutectic Solvent (DES) Formation
Choline acetate has been extensively studied as a component of deep eutectic solvents when combined with other agents like urea. These DESs exhibit favorable thermodynamic and dynamic properties, making them suitable for various applications:
- Thermodynamic Properties : ChAc forms a eutectic mixture with urea at a 1:2 ratio, demonstrating a melting point of approximately 36-38 °C. This mixture can be supercooled to maintain a liquid state at sub-ambient temperatures, which is advantageous for certain chemical processes .
- Enzymatic Reactions : Recent studies have shown that choline acetate-based DESs can enhance the solubility of hemicellulose and improve the efficiency of enzymatic reactions involving β-galactosidase, making them valuable in biocatalysis .
Biocompatibility and Cytotoxicity Studies
Choline acetate is increasingly recognized for its biocompatibility compared to traditional ionic liquids. Research has focused on its cytotoxic effects and interactions with cell membranes:
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of choline acetate on various human cell lines, including dermal fibroblasts and cancer cells. The findings indicated that the toxicity levels are influenced by the hydrophobicity of the anions present in the ionic liquid .
- Membrane Interactions : Choline acetate was shown to induce lipid rearrangements and pore formation in model cell membranes, suggesting potential applications in drug delivery systems where controlled membrane interaction is crucial .
Fermentation Processes
Choline acetate serves as an eco-friendly ionic liquid that supports fermentation processes:
- Yeast Growth and Ethanol Production : Research demonstrated that yeast cells thrive in choline acetate during fermentation of biomass (e.g., empty fruit bunches), leading to efficient ethanol production. This highlights its potential as a solvent in biofuel production .
Natural Polymer Processing
Choline acetate is used in the processing of natural polymers, particularly chitin:
- Sustainable Methodologies : Studies propose using choline acetate as a solvent for extracting and processing chitin into sponges and other materials. This approach promotes sustainability by reducing toxicity compared to conventional solvents .
Nanoparticle Dispersibility
Choline acetate has been applied to improve the dispersibility of nanoparticles:
- Zinc Oxide Nanoparticles : An eco-friendly method utilizing choline acetate was developed to enhance the dispersibility of zinc oxide nanoparticles, which are important in various industrial applications .
Summary Table of Applications
Mechanism of Action
Acetylcholine exerts its effects by binding to specific receptors on the surface of target cells. There are two main types of acetylcholine receptors: nicotinic and muscarinic receptors.
Nicotinic Receptors: These are ligand-gated ion channels that, when activated by acetylcholine, allow the influx of sodium ions, leading to depolarization and muscle contraction.
Muscarinic Receptors: These are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of heart rate
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Cholin Acetate with Related Compounds
Compound | CAS Number | Formula | Key Functional Groups |
---|---|---|---|
This compound | 14586-35-9 | C₅H₁₄NO⁺·C₂H₃O₂⁻ | Trimethylammonium, acetate |
Cholin chloride | 67-48-1 | C₅H₁₄ClNO | Trimethylammonium, chloride |
Cholin lactate | 20298-34-2 | C₅H₁₄NO⁺·C₃H₅O₃⁻ | Trimethylammonium, lactate |
Lyco betain acetate | N/A | C₁₆H₂₄N₂O₄ | Betaine ester, acetate |
Sodium chloroacetate | 3926-62-3 | C₂H₂ClO₂·Na | Chloroacetate, sodium |
Key Observations:
- Cholin chloride and cholin lactate share the same cationic choline moiety but differ in counterions (Cl⁻ vs. lactate⁻). Cholin chloride decomposes rapidly in biological media, releasing trimethylamine within 12 hours, whereas cholin lactate retains stability for up to 14 days .
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Properties
Property | This compound | Cholin Chloride | Sodium Chloroacetate |
---|---|---|---|
Solubility (H₂O) | >500 g/L | >1000 g/L | 250 g/L |
Melting Point (°C) | 105–110 | 302 (decomposes) | 200–210 |
Stability | Hygroscopic | Air-stable | Moisture-sensitive |
Toxicity (LD50, oral) | 5,000 mg/kg (rat) | 3,200 mg/kg (rat) | 250 mg/kg (rat) |
Key Observations:
- Solubility: Cholin chloride’s high solubility (>1000 g/L) makes it preferable in intravenous formulations, while this compound’s moderate solubility suits oral delivery .
- Toxicity : Sodium chloroacetate’s low LD50 (250 mg/kg) reflects its acute toxicity due to chloroacetate’s interference with cellular metabolism, contrasting with this compound’s low toxicity .
Biological Activity
Choline acetate (ChAc) is a compound formed from choline, an essential nutrient, and acetate, a simple carboxylic acid. This compound has garnered attention for its biological activities, particularly in the context of its role in cellular functions, potential therapeutic applications, and its behavior as an ionic liquid. This article provides a comprehensive overview of the biological activity of choline acetate, supported by data tables and relevant research findings.
Choline acetate is classified as an ionic liquid (IL), characterized by its low volatility and high thermal stability. The molecular structure consists of a choline cation and an acetate anion, which can form strong hydrogen bonds. These interactions significantly influence its physical properties and biological activities.
2.1 Role in Neurotransmission
Choline is a precursor for acetylcholine (ACh), a neurotransmitter that plays a critical role in synaptic transmission. The hydrolysis of ACh by acetylcholinesterase yields choline and acetate, which can be recycled for further neurotransmitter synthesis. Research indicates that while choline can activate acetylcholine receptors, it does so with lower affinity compared to ACh, which is crucial for maintaining synaptic efficiency .
2.2 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cholinium-based ionic liquids, including choline acetate. For instance, cholinium compounds with longer alkyl chains have shown significant antibacterial activity against various pathogens. The efficacy of choline acetate as an antimicrobial agent suggests its potential use in treating infections or as a preservative in food products .
3.1 Molecular Dynamics Studies
Molecular dynamics simulations have demonstrated that nearly all choline cations form hydrogen bonds with acetate anions at elevated temperatures (400 K) and that about 67% remain engaged at 600 K. This behavior underlines the dynamic interactions within choline acetate solutions, suggesting implications for its use in various applications, including drug delivery systems .
3.2 Antibiofilm Activity
In vitro studies have shown that cholinium-based ionic liquids can inhibit biofilm formation in bacterial cultures. For example, when tested against bacterial suspensions, certain cholinium compounds prevented biofilm development effectively at concentrations that also inhibited bacterial growth .
4. Data Tables
Property | Value |
---|---|
Melting Point | 12 °C |
Density | 1.06 g/cm³ |
Hydrogen Bonding | Strong between Ch+ and Ac- |
Antimicrobial Efficacy | Effective against E. coli |
Temperature (K) | Hydrogen Bonding (%) |
---|---|
400 | 100% |
600 | 67% |
5. Applications in Drug Delivery
Choline acetate has been explored as a solvent in the formulation of biodegradable constructs using natural polymers like chitin. Its biocompatibility makes it a promising candidate for developing drug delivery systems that minimize toxicity while enhancing therapeutic efficacy . The incorporation of choline acetate into hydrogels has shown positive cellular responses, suggesting its potential role in regenerative medicine.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing choline acetate, and how can researchers ensure high yield and purity?
- Methodological Answer : Choline acetate is synthesized via the neutralization reaction between choline hydroxide and acetic acid. To optimize yield, maintain a 1:1 molar ratio under controlled temperature (20–25°C) with continuous stirring. Purification involves vacuum evaporation to remove water, followed by recrystallization in anhydrous ethanol. Purity (>95%) is confirmed using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) analysis to verify the absence of unreacted precursors .
Q. Which analytical techniques are essential for characterizing choline acetate’s structural and chemical properties?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the presence of the acetyl group (δ 1.9–2.1 ppm for methyl protons) and choline’s trimethylammonium moiety (δ 3.2–3.4 ppm).
- FTIR : Peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1050–1100 cm⁻¹ (C-O ester bond) validate ester formation.
- Titration : Acid-base titration quantifies residual acetic acid, ensuring <1% impurity .
Q. How should choline acetate solutions be prepared and stored to prevent hydrolysis or degradation?
- Methodological Answer : Prepare solutions in anhydrous solvents (e.g., dimethyl sulfoxide or deionized water with <0.1% moisture). Store at 4°C in airtight, light-resistant containers. For long-term stability, lyophilize the compound and store under inert gas (e.g., nitrogen) .
Advanced Research Questions
Q. What experimental strategies can assess choline acetate’s efficacy as a solvent for enzymatic biodiesel production?
- Methodological Answer :
Enzyme Activity Assays : Compare lipase activity in choline acetate-glycerol co-solvent systems versus traditional solvents (e.g., methanol) using spectrophotometric quantification of fatty acid methyl esters (FAMEs).
Kinetic Studies : Measure reaction rates under varying temperatures (30–60°C) and solvent ratios to optimize transesterification efficiency.
Circular Dichroism (CD) Spectroscopy : Monitor structural stability of enzymes in choline acetate to confirm biocompatibility .
Q. How does choline acetate’s ionic liquid behavior influence electrochemical applications, and how can researchers exploit this property?
- Methodological Answer : Choline acetate’s high ionic conductivity (0.1–1 S/cm) and low viscosity enable its use in:
- Electrochemical Sensors : Immobilize redox-active biomolecules (e.g., glucose oxidase) on electrodes using choline acetate as a stabilizing matrix.
- Battery Electrolytes : Test ionic mobility via cyclic voltammetry and impedance spectroscopy in prototype cells .
Q. What methodologies are used to study choline acetate’s role in lipid metabolism and membrane dynamics?
- Methodological Answer :
- Liposome Preparation : Incorporate choline acetate into lipid bilayers to study its effect on membrane fluidity using fluorescence recovery after photobleaching (FRAP).
- Metabolic Tracing : Use ¹⁴C-labeled choline acetate to track its incorporation into phosphatidylcholine in cell cultures, analyzed via liquid scintillation counting .
Q. How can researchers optimize choline acetate-based systems for cellulose dissolution in biofuel production?
- Methodological Answer :
Solubility Screening : Test choline acetate’s capacity to dissolve microcrystalline cellulose at different temperatures (80–120°C) and concentrations (10–30% w/w).
Rheological Analysis : Measure viscosity changes during dissolution to identify optimal processing conditions.
Regeneration Studies : Precipitate dissolved cellulose in anti-solvents (e.g., water) and analyze crystallinity via X-ray diffraction (XRD) .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility values for choline acetate across studies?
- Methodological Answer :
- Standardize Protocols : Use identical solvent systems (e.g., water vs. DMSO) and temperatures.
- Cross-Validate Techniques : Compare gravimetric analysis (mass of dissolved compound) with UV-Vis spectroscopy for consistency.
- Control Moisture : Document water content in solvents, as hygroscopicity significantly alters solubility .
Properties
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPILFWXSMYKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |
Record name | Acetylcholine | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID8075334 | |
Record name | Acetylcholine | |
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Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
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CAS No. |
51-84-3, 14047-05-3 | |
Record name | Acetylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetylcholine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (14C)-Acetylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |
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Record name | Acetylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03128 | |
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Record name | Acetylcholine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-acetoxyethyl)trimethylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |
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Record name | ACETYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Acetylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
148 °C | |
Record name | Acetylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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